Cas no 832142-14-0 (Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-)

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, is a specialized organic compound featuring a cyclopropane ring linked to an acetic acid moiety, further functionalized with a methylsulfonyloxy group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of cyclopropane-containing derivatives. The methylsulfonyloxy group serves as a versatile leaving group, facilitating nucleophilic substitution reactions. Its rigid cyclopropane framework contributes to steric and electronic effects, useful in stereoselective synthesis. The compound is typically employed in controlled environments due to its reactive nature, offering precise functionalization opportunities in pharmaceutical and agrochemical research. Proper handling and storage are essential to maintain stability.
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- structure
832142-14-0 structure
Product Name:Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
CAS No:832142-14-0
MF:C6H10O5S
MW:194.205601215363
MDL:MFCD20645455
CID:675883
PubChem ID:11816387
Update Time:2025-10-30

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
    • 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid
    • 2-(1-methylsulfonyloxycyclopropyl)acetic acid
    • 2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
    • 1-[(Methylsulfonyl)oxy]cyclopropaneacetic acid (ACI)
    • 2-(1′-Mesyloxycyclopropyl)acetic acid
    • 2-[1-(Methanesulfonyloxy)cyclopropyl]acetic acid
    • C6H10O5S
    • JBTKTZMLGKJGPH-UHFFFAOYSA-N
    • CS-0181573
    • 2-(1-((Methylsulfonyl)oxy)cyclopropyl)aceticacid
    • SCHEMBL3016422
    • MFCD20645455
    • BS-17708
    • 832142-14-0
    • DTXSID30473501
    • AKOS030592495
    • [1-(METHANESULFONYLOXY)CYCLOPROPYL]ACETIC ACID
    • C76660
    • MDL: MFCD20645455
    • Inchi: 1S/C6H10O5S/c1-12(9,10)11-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
    • InChI Key: JBTKTZMLGKJGPH-UHFFFAOYSA-N
    • SMILES: O=C(CC1(CC1)OS(C)(=O)=O)O

Computed Properties

  • Exact Mass: 194.02489459g/mol
  • Monoisotopic Mass: 194.02489459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 89Ų

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Security Information

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Pricemore >>

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Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 3

Reaction Conditions
1.1 Reagents: Water ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
2.2 Solvents: Tetrahydrofuran
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  20 min, 0 °C; 40 min, 0 °C
1.3 Reagents: Sulfuric acid ,  Water Solvents: Water ;  0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 7

Reaction Conditions
1.1 Reagents: Cuprous chloride ,  Oxygen Catalysts: Palladium chloride Solvents: 1,2-Dimethoxyethane
2.1 Solvents: Diethyl ether
3.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
3.2 Solvents: Tetrahydrofuran
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Pyridine ,  Water Solvents: Dichloromethane
1.2 Solvents: Tetrahydrofuran
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Reference
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Production Method 10

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 18 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
1.2 30 min, rt; 4 h, 20 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 12

Reaction Conditions
1.1 Reagents: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  6 h, 0 °C; 2 h, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
1.4 Reagents: Water
1.5 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Reference
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Reference
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Production Method 14

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C
1.2 Solvents: Diethyl ether ;  60 min, 0 °C; 18 h, 20 °C
1.3 Reagents: Water Solvents: Diethyl ether ;  0 °C
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 4 h, 20 °C
2.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, 20 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 15

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 18 h, 0 °C → rt
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt; 22 h, 40 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 16

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 18 h, 25 °C
1.3 Reagents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
2.2 30 min, rt; 18 h, 20 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
2.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Production Method 17

Reaction Conditions
1.1 Reagents: Titanium isopropoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  6 h, 0 °C; 2 h, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether ,  Water ;  0 °C; 16 h, rt
Reference
Fulvene Synthesis by Rhodium(I)-Catalyzed [2+2+1] Cycloaddition: Synthesis and Catalytic Activity of Tunable Cyclopentadienyl Rhodium(III) Complexes with Pendant Amides
Yoshizaki, Soichi; et al, Angewandte Chemie, 2017, 56(13), 3590-3593

Production Method 18

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) ,  Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile ,  Water
Reference
A toolbox-system for the formation of small rigid peptidomimetics and spirocyclopropanated drug-analogues
Limbach, Michael, 2006, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Cuprous chloride Catalysts: Palladium chloride Solvents: Dichloromethane ;  rt
1.2 Solvents: Methanol ;  20 °C
1.3 Reagents: Oxygen ;  1 atm, 20 °C; 48 h, 1 atm, 50 °C; 50 °C → rt
2.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  0 °C
2.2 Solvents: Diethyl ether ;  0 °C; 18 h, 25 °C
2.3 Reagents: Water
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
3.2 30 min, rt; 18 h, 20 °C
3.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
3.4 Reagents: Hydrogen peroxide Solvents: Water ;  20 °C; 8 h, 60 °C
Reference
Cyclopropyl building blocks for organic synthesis, part 100. Advanced syntheses of cyclopropylideneacetates - versatile multifunctional building blocks for organic synthesis
Limbach, Michael; et al, Advanced Synthesis & Catalysis, 2004, 346(7), 760-766

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Raw materials

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Preparation Products

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Suppliers

Amadis Chemical Company Limited
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(CAS:832142-14-0)Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:39
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Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Related Literature

Additional information on Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- (CAS No. 832142-14-0): A Comprehensive Overview

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, identified by its CAS number 832142-14-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopropane ring and a functional group that includes a methylsulfonyloxy moiety, has garnered attention for its potential applications in drug development and as an intermediate in synthetic pathways.

The unique structural features of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- make it a versatile building block in medicinal chemistry. The cyclopropane ring, known for its strain and reactivity, introduces a high degree of flexibility and potential for further functionalization. This characteristic is particularly valuable in the design of novel therapeutic agents where precise molecular interactions are crucial.

The presence of the methylsulfonyl group enhances the compound's electronic properties, making it a suitable candidate for further derivatization. This group is often employed in pharmaceuticals to improve solubility, metabolic stability, and binding affinity to biological targets. The combination of these features positions Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- as a promising candidate for various applications in drug discovery and synthesis.

In recent years, there has been growing interest in the development of compounds containing cyclopropane moieties due to their unique biological activities. Studies have shown that cyclopropanes can modulate enzyme activity and interact with biological receptors in ways that are distinct from other cyclic structures. This has led to investigations into their potential as pharmacophores in the design of new drugs.

Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- has been explored in several research contexts. One notable area is its use as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with anti-inflammatory, antimicrobial, and anticancer properties. The methylsulfonyl group has been particularly highlighted for its ability to enhance the pharmacological profile of derived molecules.

Recent advancements in synthetic methodologies have further expanded the utility of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-. New techniques have enabled more efficient and scalable production of this compound, facilitating its incorporation into complex synthetic schemes. These improvements have opened up new avenues for drug discovery and have allowed researchers to explore more diverse chemical space.

The compound's potential extends beyond pharmaceutical applications. It has also been investigated as a key intermediate in materials science and polymer chemistry. The cyclopropane ring's reactivity makes it a valuable component in the development of novel polymers with tailored properties. These materials could find applications in various industries, including electronics and biomedicine.

The chemical synthesis of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- involves multiple steps that require precise control over reaction conditions. Advanced catalytic systems have been developed to facilitate these transformations while maintaining high yields and purity. These innovations highlight the compound's importance as a synthetic intermediate and underscore the ongoing efforts to optimize its production.

Evaluation of the compound's pharmacological properties has revealed several promising avenues for therapeutic intervention. Preclinical studies have demonstrated that derivatives of this compound exhibit significant biological activity across various disease models. These findings have prompted further investigation into its potential as a lead compound for drug development.

The safety profile of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- is another critical aspect that has been thoroughly examined. Extensive toxicological studies have been conducted to assess its potential effects on living systems. These studies have provided valuable insights into its metabolic pathways and interactions with biological targets, contributing to a comprehensive understanding of its safety profile.

The integration of computational methods into the study of this compound has accelerated the discovery process. Molecular modeling techniques have been employed to predict how different derivatives might interact with biological targets. This approach has allowed researchers to design more effective molecules with higher precision.

The future prospects for Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- are vast and exciting. Continued research is expected to uncover new applications and expand its role in pharmaceutical and materials science industries. As synthetic methodologies evolve and our understanding of biological systems deepens, this compound is poised to play an increasingly significant role in scientific innovation.

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Amadis Chemical Company Limited
(CAS:832142-14-0)Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
A1054000
Purity:99%
Quantity:1g
Price ($):220.0
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